5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide
Description
5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide is a benzamide derivative featuring a 5-chloro-2-hydroxybenzoyl core linked to a substituted phenyl group via an amide bond. The phenyl group is further substituted with a methyl group at position 2 and a phenylethoxy moiety at position 4. This structural arrangement confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl group) and lipophilicity (due to the phenylethoxy substituent), which are critical for biological interactions .
Properties
CAS No. |
648923-97-1 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-6-5-9-20(27-13-12-16-7-3-2-4-8-16)21(15)24-22(26)18-14-17(23)10-11-19(18)25/h2-11,14,25H,12-13H2,1H3,(H,24,26) |
InChI Key |
XTIZVHDOJUXRAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCC2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzamide core: This can be achieved through the reaction of 5-chloro-2-hydroxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the phenylethoxy group: This step involves the etherification of the benzamide derivative with 2-phenylethanol in the presence of a suitable catalyst.
Final modifications: Additional steps may include chlorination and methylation reactions to introduce the chloro and methyl groups at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules, influencing their activity. The phenylethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Table 1. Structural Parameters of 5-Chlorosalicylanilide Analogs
| Compound | C=O Bond (Å) | Dihedral Angle (°) | Substituent Position |
|---|---|---|---|
| 2a (4-Cl-Ph) | 1.236 | 25.4 | Para-chloro |
| 2b (Benzyl) | 1.229 | 28.7 | Benzyl |
| 2c (Phenethyl) | 1.222 | 32.5 | Phenethyl |
The target compound shares the phenethyloxy substituent with 2c but introduces additional steric and electronic effects via the methyl group and ether linkage, which may alter crystal packing and bioavailability.
Antifungal Activity
Pyrimidine-amide hybrids, such as 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) , exhibit potent antifungal activity against Phomopsis sp. (EC₅₀ = 10.5 µg/mL), outperforming the fungicide Pyrimethanil (EC₅₀ = 32.1 µg/mL) . While the target compound lacks a pyrimidine moiety, its phenylethoxy group may enhance membrane permeability, a trait shared with active analogs.
Table 2. Antifungal Activity of Selected Benzamide Derivatives
| Compound | Target Fungus | EC₅₀ (µg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| 5o (Pyrimidine-amide) | Phomopsis sp. | 10.5 | 100 |
| Pyrimethanil | Phomopsis sp. | 32.1 | 85.1 |
| 5f (Pyrimidine-amide) | Phomopsis sp. | - | 100 |
Cholinesterase Inhibition
Salicylanilide carbamates, such as 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide derivatives , inhibit butyrylcholinesterase (BChE) with IC₅₀ values ≤ 19.95 µM, surpassing rivastigmine (IC₅₀ = 501 µM for AChE). The trifluoromethyl group enhances hydrophobicity and enzyme binding . The target compound’s phenylethoxy group may similarly improve BChE selectivity, though empirical data are needed.
Table 3. Cholinesterase Inhibition of Salicylanilide Derivatives
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity (BChE/AChE) |
|---|---|---|---|
| N-Methyl-N-phenyl carbamate analog | ≤ 89.7 | ≤ 19.95 | >4.5 |
| Rivastigmine | 501 | - | - |
Structure-Activity Relationships (SAR)
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position of the benzamide enhance antifungal and enzyme inhibitory activities .
- Phenyl Ring Substitution : Bulky substituents (e.g., phenylethoxy) improve lipophilicity and target engagement, as seen in 2c and the target compound .
- Amide Linkage : Replacement of the amide with carbamate or urea groups () modulates potency and selectivity, though amides generally retain higher activity .
Biological Activity
5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide, with the CAS number 648923-97-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including enzyme inhibition, anticancer activity, and other pharmacological effects, supported by diverse research findings.
- Molecular Formula : C22H20ClNO3
- Molecular Weight : 373.85 g/mol
- Structure : The compound features a benzamide core with chloro and hydroxy substituents, which may influence its biological activity.
Biological Activity Overview
The biological activity of 5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide has been investigated in various studies, highlighting its potential as an enzyme inhibitor and anticancer agent.
Enzyme Inhibition
One of the significant areas of research has focused on the compound's ability to inhibit urease, an enzyme linked to various pathological conditions, including kidney stones and gastric ulcers.
Table 1: Urease Inhibition Activity
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide | 0.0019 ± 0.0011 | |
| Standard (Thiourea) | 4.7455 ± 0.0545 |
The above data indicates that this compound exhibits significantly stronger urease inhibition compared to the standard thiourea, suggesting its potential as a therapeutic agent for conditions requiring urease inhibition.
Anticancer Activity
Recent studies have also explored the anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer drug.
Table 2: Anticancer Activity
These results suggest that the compound may effectively inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapy.
Case Studies
Several case studies have documented the effects of this compound in vivo and in vitro:
- In Vitro Study on Urease Inhibition : A study demonstrated that derivatives of benzamide compounds exhibited potent urease inhibition with IC50 values significantly lower than traditional inhibitors. This positions them as promising candidates for further research in therapeutic applications targeting urease-related diseases .
- Antitumor Efficacy in Animal Models : In vivo studies indicated that administration of the compound resulted in reduced tumor growth rates in xenograft models of human colorectal carcinoma, providing evidence for its potential utility as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
